
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a 2,5-dimethylhexa-2,3,5-trienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine typically involves the reaction of morpholine with 2,5-dimethylhexa-2,3,5-trien-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Dimethylhexa-2,3,4-triene: A structurally related compound with similar reactivity.
4-Ethyl-2,5-dimethylhexa-2,3,5-trien-1-ol: Another related compound with an additional ethyl group.
Uniqueness
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
CAS 编号 |
63418-67-7 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
InChI |
InChI=1S/C12H19NO/c1-11(2)4-5-12(3)10-13-6-8-14-9-7-13/h4H,1,6-10H2,2-3H3 |
InChI 键 |
NSNHUTFSSFCHNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=C=C(C)CN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

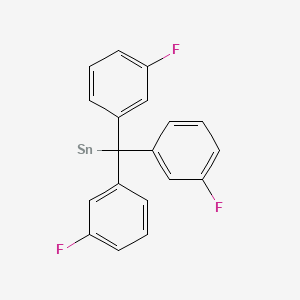
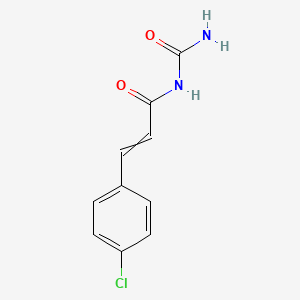
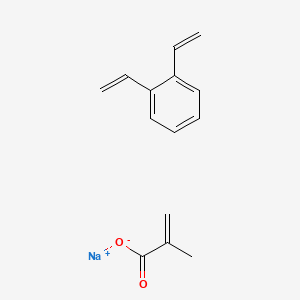
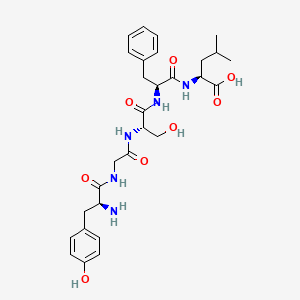
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
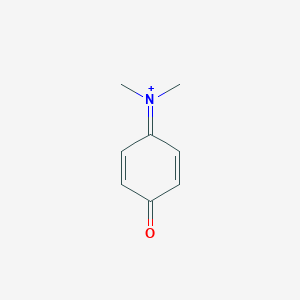

![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)


